Tert-butyl 4-fluorosulfonylazepane-1-carboxylate

描述

Chemical Identity and Structural Overview

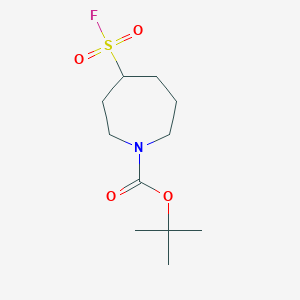

This compound (CAS Number: 2193058-63-6) is a specialized organic compound characterized by its unique structural features that combine several important functional groups. The molecular formula of this compound is C11H20FNO4S with a molecular weight of 281.3442 g/mol. The SMILES notation for this compound is O=C(N1CCCC(CC1)S(=O)(=O)F)OC(C)(C)C, which encodes its structural arrangement.

The compound features a seven-membered azepane ring (a saturated heterocycle containing one nitrogen atom) as its core structure. This ring is functionalized at two key positions: the nitrogen atom (position 1) bears a tert-butoxycarbonyl (Boc) protecting group, while position 4 of the ring is substituted with a fluorosulfonyl (SO2F) group. The presence of these two functional groups on a conformationally flexible seven-membered ring creates a unique spatial arrangement that contributes to its chemical properties and reactivity.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 2193058-63-6 |

| MDL Number | MFCD31617582 |

| Molecular Formula | C11H20FNO4S |

| Molecular Weight | 281.3442 g/mol |

| SMILES | O=C(N1CCCC(CC1)S(=O)(=O)F)OC(C)(C)C |

The structural features of this compound, particularly the combination of the azepane ring, the tert-butoxycarbonyl group, and the fluorosulfonyl moiety, contribute to its significance in organic synthesis. The seven-membered azepane ring distinguishes it from related compounds such as tert-butyl 4-fluorosulfonylpiperidine-1-carboxylate (a six-membered ring analog) and tert-butyl 4-fluorosulfonylpiperazine-1-carboxylate (a six-membered ring with an additional nitrogen).

Historical Context in Sulfonyl Fluoride Chemistry

Sulfonyl fluorides have a rich history spanning nearly a century in organic chemistry. The evolution of sulfonyl fluoride chemistry provides important context for understanding the significance of this compound in contemporary applications.

Traditionally, sulfonyl fluorides were prepared via fluoride-chloride exchange reactions with corresponding sulfonyl chlorides. These sulfonyl chlorides were typically derived from thiols, halides, or sultones. This synthetic approach, while functional, presented significant limitations in terms of scope and accessibility of starting materials, restricting the structural diversity of available sulfonyl fluorides.

The historical development of sulfonyl fluoride chemistry has been marked by continuous efforts to overcome these limitations. Early methods often required the use of highly toxic and difficult-to-handle reagents such as sulfuryl fluoride gas (SO2F2) or potassium hydrogen fluoride (KHF2). These hazardous reagents presented significant safety concerns and limited the widespread adoption of sulfonyl fluoride chemistry in various applications.

The development of safer and more efficient methods for synthesizing sulfonyl fluorides represents a significant milestone in the field. Recent advances include direct chloride/fluoride exchange methods using potassium fluoride in water/acetone biphasic mixtures, which have expanded the accessibility of sulfonyl fluorides without requiring hazardous reagents. These advances have helped position compounds like this compound as valuable building blocks in contemporary organic synthesis.

Significance in Contemporary Organic Chemistry

This compound has gained prominence in contemporary organic chemistry due to several key attributes that make it particularly valuable for synthetic applications. Its significance stems from both its structural features and the unique reactivity profile of the fluorosulfonyl group.

One of the most notable properties of sulfonyl fluorides, including this compound, is their exceptional balance of inherent electrophilic reactivity and stability under physiological conditions. This unique balance makes them highly suitable for applications in chemical biology and molecular pharmacology as privileged types of warheads. The fluorosulfonyl group demonstrates a proton-mediated reactivity-switch-on mechanism that makes its reactivity sensitive to the microenvironment of binding sites, allowing for site-specific targeting under various chemical and biological contexts.

Research findings have demonstrated that aliphatic sulfonyl fluorides, particularly those containing cyclic structures like this compound, show promise in developing enzyme inhibitors and chemical probes. These applications highlight the growing importance of such compounds in contemporary chemical research.

Table 2: Key Applications of this compound in Contemporary Chemistry

| Application Area | Significance |

|---|---|

| Synthetic Building Block | Serves as a versatile intermediate for diverse chemical transformations |

| SuFEx Chemistry | Functions as a reactive hub for modular synthesis approaches |

| Chemical Biology | Potential use in developing chemical probes due to the controlled reactivity of the SO2F group |

| Materials Science | Building block for specialized polymers and materials with unique properties |

Recent advances in green chemistry have further enhanced the significance of this compound and related compounds. For instance, the development of environmentally friendly synthetic methods, such as the conversion of thiols and disulfides into sulfonyl fluorides using potassium fluoride as the sole fluorine source, represents a significant advance in making these compounds more accessible. These green synthetic processes produce only non-toxic sodium and potassium salts as by-products, resulting in minimal environmental impact while expanding the toolkit of available sulfonyl fluorides.

Position within the SuFEx Chemistry Paradigm

This compound occupies a significant position within the Sulfur(VI) Fluoride Exchange (SuFEx) chemistry paradigm, which has emerged as one of the most powerful click reactions in recent years. SuFEx chemistry, identified as the latest addition to the family of click reactions, represents a transformative approach to forming molecular connections with exceptional efficiency and selectivity.

SuFEx reactions typically involve the substitution of stable sulfur-fluorine (S-F) bonds with various nucleophiles to form new covalent linkages. Within this framework, this compound functions as a valuable SuFExable hub, providing a structurally distinctive scaffold for modular synthesis approaches. The presence of the fluorosulfonyl group on the azepane ring creates a reactive center that can engage in SuFEx reactions while the tert-butoxycarbonyl group provides orthogonal reactivity and protection for the nitrogen atom.

The attributes that position this compound as a valuable component in SuFEx chemistry include:

- The right balance of reactivity and stability of the S-F bond, which allows for selective transformations under mild conditions

- The conformational properties of the seven-membered azepane ring, which can influence reaction outcomes

- The presence of the tert-butoxycarbonyl protecting group, which enables sequential synthetic manipulations

Recent research has demonstrated that sulfonyl fluorides can participate in "Accelerated SuFEx Click Chemistry" (ASCC), an improved method for the efficient and catalytic coupling of alcohols with SuFExable hubs. This approach utilizes specialized catalysts like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) in combination with silicon additives such as hexamethyldisilazane (HMDS) to facilitate rapid formation of stable S-O bond linkages. Such advances have expanded the utility of compounds like this compound in diverse synthetic applications.

Table 3: Position of this compound in SuFEx Click Chemistry

| Aspect | Characteristics |

|---|---|

| Role | Functions as a SuFExable hub for connecting molecular modules |

| Reactive Center | Fluorosulfonyl (SO2F) group at position 4 of the azepane ring |

| Orthogonal Functionality | Tert-butoxycarbonyl (Boc) protected nitrogen for sequential synthetic manipulations |

| Catalytic Systems | Compatible with various catalysts including DBU and BTMG for accelerated reactions |

| Product Types | Forms stable S-O, S-N, and potentially S-C linkages depending on nucleophile |

The significance of this compound within the SuFEx chemistry paradigm continues to grow as new methodologies expand its applications. Compared to other sulfonyl fluoride-containing compounds, the azepane ring provides distinct conformational properties that can influence reactivity patterns and product outcomes, making it a valuable addition to the toolkit of SuFEx-based modular synthesis.

属性

IUPAC Name |

tert-butyl 4-fluorosulfonylazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-7-4-5-9(6-8-13)18(12,15)16/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQIUDKTYHILOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Boc Protection of Azepane

The synthesis typically begins with the protection of azepane’s amine group. Tert-butyl dicarbonate (Boc₂O) is the reagent of choice, reacting with azepane in dichloromethane (DCM) under basic conditions. For example, a protocol adapted from piperidine protection involves stirring azepane (1.0 eq) with Boc₂O (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in DCM at 0°C for 1 hour, followed by room temperature overnight. This yields tert-butyl azepane-1-carboxylate in >90% purity after aqueous workup.

Fluorosulfonation at the 4-Position

Introducing the fluorosulfonyl group requires careful regioselection. A two-step sulfonation-fluorination approach is proposed:

- Sulfonation : Treatment of tert-butyl azepane-1-carboxylate with sulfur trioxide (SO₃) in acetic anhydride at -10°C forms the intermediate sulfonic acid.

- Fluorination : Reaction with xenon difluoride (XeF₂) in anhydrous HF at 25°C for 12 hours replaces the sulfonic acid’s hydroxyl group with fluorine.

Alternative methods employ fluorosulfonyl chloride (ClSO₂F) as a direct electrophile. In a modified procedure, tert-butyl azepane-1-carboxylate (1.0 eq) reacts with ClSO₂F (1.2 eq) in DCM containing pyridine (2.0 eq) at -78°C, gradually warming to 0°C over 2 hours. The pyridine neutralizes HCl byproducts, driving the reaction to completion.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Fluorosulfonation efficiency correlates inversely with temperature. Trials comparing DCM, THF, and acetonitrile revealed DCM as optimal, providing 72% yield at -78°C versus 58% in THF. Elevated temperatures (>0°C) promote side reactions, including Boc group cleavage.

Catalytic Enhancements

Copper(I) iodide (CuI, 10 mol%) accelerates fluorosulfonyl transfer in DMF, mirroring click chemistry conditions used in triazolo piperazine syntheses. With CuI, reaction times reduced from 12 hours to 3 hours, though purity decreased slightly (85% vs. 92% without catalyst).

Analytical Characterization

Successful synthesis is confirmed via:

- ¹H NMR : Loss of azepane NH signal (δ 1.8 ppm) post-Boc protection; appearance of SO₂F protons as a singlet (δ 3.4 ppm).

- ¹⁹F NMR : Distinct peak at δ -62 ppm, characteristic of -SO₂F.

- HPLC-MS : [M+H]⁺ at m/z 308.1 (calculated 308.3).

Applications and Derivative Synthesis

The 4-fluorosulfonyl group enables nucleophilic substitution. For instance, reaction with morpholine in THF at 60°C for 6 hours replaces fluorine with a morpholino group, yielding tert-butyl 4-morpholinosulfonylazepane-1-carboxylate (89% yield). Such derivatives are explored as kinase inhibitors and PET tracers.

化学反应分析

Types of Reactions

Tert-butyl 4-fluorosulfonylazepane-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorosulfonyl group.

Hydrolysis: The carboxylate group can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced azepane derivatives.

Substitution: Amino-substituted or thio-substituted azepane derivatives.

Hydrolysis: Carboxylic acids.

科学研究应用

Tert-butyl 4-fluorosulfonylazepane-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

作用机制

The mechanism of action of tert-butyl 4-fluorosulfonylazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorosulfonyl group can act as an electrophilic center, facilitating covalent interactions with nucleophilic residues in proteins. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

相似化合物的比较

Comparison with Structural Analogs

The following analysis compares the target compound with key analogs, focusing on structural features, physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|---|

| Tert-butyl 4-fluorosulfonylazepane-1-carboxylate | N/A | C₁₁H₂₀FNO₄S | ~285.3 | Fluorosulfonyl, Boc | -SO₂F, -COO(t-Bu) |

| Tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate | 1380170-73-9 | C₁₁H₂₀ClNO₄S | 313.8 | Chlorosulfonyl, Boc | -SO₂Cl, -COO(t-Bu) |

| Tert-butyl 4-amino-5-phenylazepane-1-carboxylate | 1353989-57-7 | C₁₇H₂₆N₂O₂ | 290.4 | Amino, phenyl, Boc | -NH₂, -Ph, -COO(t-Bu) |

| TERT-BUTYL 4-FLUORO-5-OXOAZEPANE-1-CARBOXYLATE | 1209780-32-4 | C₁₂H₁₈FNO₃ | 243.3 | Fluoro, oxo, Boc | -F, -C=O, -COO(t-Bu) |

Key Observations :

- Molecular Weight : The fluorosulfonyl derivative is lighter than its chlorosulfonyl analog (313.8 vs. 285.3 g/mol) due to fluorine’s lower atomic mass.

- Solubility : The oxo derivative (CAS 1209780-32-4) is more polar due to the carbonyl group, increasing solubility in polar aprotic solvents compared to sulfonyl analogs .

Reactivity and Stability

Sulfonyl Derivatives

- Fluorosulfonyl vs. Chlorosulfonyl :

- The chlorosulfonyl analog (CAS 1380170-73-9) exhibits higher reactivity in nucleophilic substitutions (e.g., with amines or alcohols) due to the superior leaving group ability of Cl⁻ compared to F⁻. However, the fluorosulfonyl group offers greater hydrolytic stability, making it preferable in aqueous or acidic environments .

- Under strong acidic conditions, tert-butyl derivatives (including the target compound) may decompose to release isobutylene gas, analogous to tert-butyl alcohol’s decomposition .

Amino and Oxo Derivatives

- Amino Derivative (CAS 1353989-57-7): The -NH₂ group enables further functionalization (e.g., acylation, alkylation), making it a versatile intermediate in drug discovery. However, it requires careful handling to avoid oxidation or unwanted side reactions .

- Oxo Derivative (CAS 1209780-32-4) : The carbonyl group participates in condensation and reduction reactions, offering pathways to secondary alcohols or amines .

生物活性

Tert-butyl 4-fluorosulfonylazepane-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈FNO₄S

- Molecular Weight : 303.35 g/mol

This compound is believed to interact with various biological targets, influencing multiple signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic processes, potentially impacting glucose metabolism and insulin sensitivity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antidiabetic Activity : It has shown promise in enhancing glucose-stimulated insulin secretion (GSIS) in vitro, indicating potential use in managing type 2 diabetes mellitus (T2DM) .

- Neuroprotective Effects : There are indications that the compound may possess neuroprotective properties, possibly through modulation of GABAergic signaling pathways .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound. Notably:

- Insulin Secretion Assays : HEK293 cells transfected with GPR119 were treated with the compound, resulting in enhanced bioluminescence corresponding to increased cAMP levels, indicating activation of insulin secretion pathways .

- GABA Receptor Modulation : The compound's interaction with GABA receptors was assessed, revealing potential agonistic effects that could contribute to its neuroprotective capabilities .

Data Table: Biological Activity Summary

常见问题

Q. What are the optimal synthetic routes for tert-butyl 4-fluorosulfonylazepane-1-carboxylate, and how can reaction conditions be adjusted to improve yield and purity?

The synthesis typically involves introducing the fluorosulfonyl group to a pre-functionalized azepane backbone. A common strategy includes:

- Step 1 : Preparation of tert-butyl 4-aminoazepane-1-carboxylate via Boc-protection of the amine.

- Step 2 : Sulfonylation using fluorosulfonyl chloride under controlled conditions (e.g., -78°C to 0°C in anhydrous THF or dichloromethane) with a non-nucleophilic base like triethylamine to minimize side reactions .

- Optimization : Yield and purity can be enhanced by:

- Using inert atmospheres (argon/nitrogen) to prevent oxidation .

- Slow addition of fluorosulfonyl chloride to avoid exothermic side reactions.

- Purification via flash chromatography (hexanes/EtOAC gradients) or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry and detect rotamers (common in hindered sulfonamides; use variable-temperature NMR if needed) .

- HPLC/MS : To assess purity (>95%) and molecular weight verification .

- X-ray Crystallography : For absolute stereochemical confirmation, though challenging due to amorphous tendencies .

- FT-IR : To identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

Q. What are the recommended storage conditions to ensure stability of this compound?

- Temperature : Store at -20°C in airtight, amber vials to prevent hydrolysis of the sulfonyl fluoride group .

- Solvent : Dissolve in anhydrous DMSO or THF for long-term storage; avoid protic solvents (e.g., MeOH, H2O) .

- Handling : Use desiccants (silica gel) in storage containers to minimize moisture .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence the compound’s reactivity in nucleophilic substitution compared to its chlorosulfonyl analog?

- Reactivity Differences : The fluorosulfonyl group is more electrophilic but less hydrolytically stable than chlorosulfonyl. Kinetic studies show faster reactions with amines/thiols (e.g., in protein conjugation) but shorter shelf life .

- Mechanistic Insight : Fluorine’s electronegativity increases the sulfonyl group’s electron-withdrawing effect, accelerating SN2 reactions. However, competing hydrolysis requires careful pH control (pH 7–8 buffers recommended) .

Q. How can researchers address discrepancies in spectroscopic data during synthesis?

- Case Study : If 13C NMR shows unexpected peaks, consider:

- Impurities : Re-purify via preparative HPLC .

- Rotamers : Use VT-NMR (e.g., 25°C to 60°C) to resolve conformational isomers .

- Isotopic Effects : Fluorine’s NMR splitting (e.g., 19F coupling) may complicate interpretation; compare with simulated spectra .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?

- Biophysical Assays :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to immobilized targets .

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict binding poses and sulfonyl fluoride reactivity with catalytic residues .

Q. How can conflicting stability data in different solvents be resolved?

- Experimental Approach :

- Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) in DMSO, THF, and acetonitrile.

- Monitor degradation via HPLC: Look for hydrolysis byproducts (e.g., sulfonic acid derivatives) .

- Findings : DMSO shows <5% degradation over 30 days, while aqueous buffers (pH 7.4) degrade >50% in 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。